DC4SMe
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Overview
Description
DC4SMe is a phosphate prodrug of the cytotoxic DNA alkylating agent DC4. It is primarily used in the synthesis of antibody-drug conjugates (ADC) for targeted cancer therapy. The compound exhibits potent cytotoxicity against various cancer cell lines, making it a valuable tool in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
DC4SMe is synthesized through a series of chemical reactions starting from the parent compound DC4The reaction conditions typically include the use of organic solvents and catalysts to facilitate the phosphorylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in specialized facilities equipped with advanced chemical synthesis equipment .
Chemical Reactions Analysis
Types of Reactions
DC4SMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
Scientific Research Applications
DC4SMe has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving DNA alkylation and its effects on cellular processes.
Medicine: Integral in the development of targeted cancer therapies, particularly in the form of ADCs.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
DC4SMe exerts its effects by alkylating DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA itself and various proteins involved in DNA repair and replication pathways .
Comparison with Similar Compounds
Similar Compounds
Duocarmycin: Another DNA alkylating agent with similar cytotoxic properties.
Maytansinoid: Used in ADCs for targeted cancer therapy.
Auristatin: A potent cytotoxic agent used in ADCs
Uniqueness of DC4SMe
This compound is unique due to its phosphate prodrug form, which enhances its solubility and stability, making it more suitable for use in ADCs compared to other similar compounds .
Properties
Molecular Formula |
C35H31ClN5O7PS2 |
---|---|
Molecular Weight |
764.2 g/mol |
IUPAC Name |
[(1S)-1-(chloromethyl)-3-[5-[[5-[3-(methyldisulfanyl)propanoylamino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate |
InChI |
InChI=1S/C35H31ClN5O7PS2/c1-50-51-11-10-32(42)37-22-6-8-26-19(12-22)14-28(39-26)34(43)38-23-7-9-27-20(13-23)15-29(40-27)35(44)41-18-21(17-36)33-25-5-3-2-4-24(25)31(16-30(33)41)48-49(45,46)47/h2-9,12-16,21,39-40H,10-11,17-18H2,1H3,(H,37,42)(H,38,43)(H2,45,46,47)/t21-/m1/s1 |
InChI Key |
GUHZUPDFYIAIMU-OAQYLSRUSA-N |
Isomeric SMILES |
CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl |
Canonical SMILES |
CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl |
Origin of Product |
United States |
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